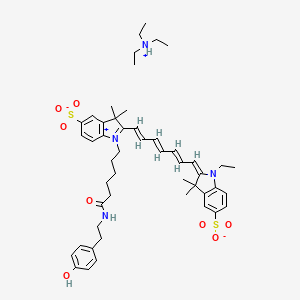
Cy7 tyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 tyramide is a compound that contains the Cy7 fluorophore, which is a near-infrared (NIR) fluorescent dye. This compound is widely used in tyramide signal amplification (TSA) techniques, which are employed to enhance the sensitivity of various assays, including immunohistochemistry and in situ hybridization . The NIR excitation and emission properties of this compound make it an ideal choice for applications where common tyramides may interfere due to the inherent fluorescence of tissues or other samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cy7 tyramide involves the synthesis of the Cy7 fluorophore, followed by its conjugation with tyramide. The Cy7 fluorophore is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The final step involves the conjugation of the Cy7 fluorophore with tyramide under mild conditions to preserve the integrity of the fluorophore .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to prevent degradation and maintain its fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
Cy7 tyramide undergoes several types of chemical reactions, including:
Substitution: The oxidized tyramide can covalently bind to tyrosine residues on proteins, facilitating signal amplification.
Common Reagents and Conditions
Hydrogen Peroxide: Used as an oxidizing agent in the presence of HRP.
HRP: Catalyzes the oxidation of this compound.
Buffers: Tris buffer at pH 7.4 is commonly used to maintain optimal reaction conditions.
Major Products Formed
The major product formed from the oxidation of this compound is a highly reactive free radical that covalently binds to tyrosine residues on proteins, enhancing the signal in various assays .
Scientific Research Applications
Cy7 tyramide is extensively used in scientific research due to its unique properties:
Immunohistochemistry: Enhances the sensitivity of antibody-based detection methods, allowing for the visualization of low-abundance targets.
In Situ Hybridization: Used to detect specific nucleic acid sequences with high sensitivity.
Multiplex Assays: Enables the simultaneous detection of multiple targets in a single sample.
Medical Diagnostics: Applied in diagnostic assays to improve the detection of biomarkers.
Biological Research: Used in studies involving protein-protein interactions, cellular localization, and signal transduction pathways.
Mechanism of Action
Cy7 tyramide exerts its effects through the following mechanism:
Oxidation by HRP: In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound to form a highly reactive free radical.
Covalent Binding: The oxidized tyramide covalently binds to tyrosine residues on proteins, resulting in signal amplification.
Fluorescence Detection: The Cy7 fluorophore emits NIR fluorescence, which can be detected using standard Cy7 filter sets.
Comparison with Similar Compounds
Cy7 tyramide is unique due to its NIR fluorescence properties, which reduce interference from the inherent fluorescence of tissues. Similar compounds include:
Cy3 tyramide: Emits in the visible range and is used for applications requiring different excitation and emission wavelengths.
Cy5 tyramide: Another NIR fluorophore but with different excitation and emission properties compared to Cy7.
Fluorescein tyramide: Emits in the visible range and is commonly used in various fluorescence-based assays.
This compound stands out due to its superior performance in applications requiring minimal background interference and high sensitivity .
Properties
Molecular Formula |
C49H66N4O8S2 |
|---|---|
Molecular Weight |
903.2 g/mol |
IUPAC Name |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole-5-sulfonate;triethylazanium |
InChI |
InChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3 |
InChI Key |
PKVPZSGTNHZHDH-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















